Cas no 1011460-69-7 (4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine)
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester
- (4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
- 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine
- DTXSID501144614
- [4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
- 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine
- AC2681
- MFCD18730174
- [4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
- Benzenemethanamine, 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- EN300-320245
- AKOS027256664
- SY028422
- DB-299803
- 1011460-69-7
- 1-[4-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHANAMINE
- CS-0439736
- LQB46069
-
- MDL: MFCD18730174
- Inchi: 1S/C14H22BNO2/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,9,16H2,1-5H3
- InChI Key: DYSAVNQPEUGNIH-UHFFFAOYSA-N
- SMILES: O1B(C2C=C(CN)C=CC=2C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 247.1743591g/mol
- Monoisotopic Mass: 247.1743591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108421-1g |
(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
1011460-69-7 | 95% | 1g |
$776.08 | 2023-09-04 | |
| Apollo Scientific | OR470887-1g |
5-(Aminomethyl)-2-methylphenylboronic acid Pinacol Ester |
1011460-69-7 | 1g |
£1050.00 | 2023-09-01 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY028422-1g |
5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester |
1011460-69-7 | ≥95% | 1g |
¥6387.10 | 2024-07-09 | |
| eNovation Chemicals LLC | D912860-1g |
5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester |
1011460-69-7 | 95% | 1g |
$825 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1000681-5g |
[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1011460-69-7 | 95% | 5g |
$2200 | 2024-08-02 | |
| Enamine | EN300-320245-0.05g |
[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1011460-69-7 | 0.05g |
$835.0 | 2023-09-07 | ||
| Enamine | EN300-320245-0.1g |
[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1011460-69-7 | 0.1g |
$874.0 | 2023-09-07 | ||
| Enamine | EN300-320245-0.25g |
[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1011460-69-7 | 0.25g |
$913.0 | 2023-09-07 | ||
| Enamine | EN300-320245-0.5g |
[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1011460-69-7 | 0.5g |
$953.0 | 2023-09-07 | ||
| Enamine | EN300-320245-1.0g |
[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1011460-69-7 | 1g |
$993.0 | 2023-05-30 |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine Suppliers
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine
Professional Introduction to 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine (CAS No. 1011460-69-7)
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine, chemically designated as CAS No. 1011460-69-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of boron-containing derivatives, which are widely recognized for their utility in cross-coupling reactions and as intermediates in the synthesis of biologically active molecules. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group in its structure enhances its reactivity and makes it a valuable tool for researchers exploring novel drug development pathways.
The structural framework of 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine incorporates a phenyl ring substituted with a methyl group at the 4-position and a boronate ester functionality at the 3-position. This configuration is particularly advantageous for applications in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex molecular architectures. The boronate ester moiety serves as a versatile handle for further functionalization, enabling the synthesis of a wide array of pharmacophores.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their role in medicinal chemistry and material science. The compound 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine has been explored in several cutting-edge studies aimed at developing novel therapeutic agents. For instance, its application in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways has shown promise in preclinical trials. These inhibitors are designed to modulate the activity of key proteins involved in diseases such as cancer and inflammatory disorders.
The< strong>tetramethyl-1,3,2-dioxaborolan-2-yl group not only facilitates efficient cross-coupling reactions but also enhances the stability of the boronate ester under various reaction conditions. This stability is crucial for maintaining the integrity of synthetic intermediates during multi-step organic transformations. Additionally, the methyl substituent at the 4-position of the phenyl ring influences the electronic properties of the aromatic system, potentially affecting its interaction with biological targets. This fine-tuning of structural features allows researchers to optimize the pharmacokinetic and pharmacodynamic profiles of their drug candidates.
Advances in computational chemistry have further illuminated the potential applications of 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine. Molecular modeling studies have demonstrated its binding affinity to various protein targets, providing insights into its mechanism of action. These simulations have been instrumental in guiding experimental design and improving synthetic strategies. Moreover, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable drug development initiatives.
The pharmaceutical industry has increasingly recognized the importance of boron-containing compounds due to their unique chemical properties and biological activities. The synthesis and application of 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine exemplify this trend towards innovative molecular design. Researchers are leveraging its reactivity to develop next-generation therapeutics that address unmet medical needs. As our understanding of molecular interactions continues to evolve, compounds like this one will play a pivotal role in shaping the future of drug discovery.
In conclusion, 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine (CAS No. 1011460-69-7) represents a significant advancement in synthetic organic chemistry and pharmaceutical research. Its versatile structure and reactivity make it an indispensable tool for scientists working on cutting-edge therapeutic solutions. As we delve deeper into the complexities of molecular interactions and disease mechanisms, this compound will undoubtedly continue to contribute to groundbreaking discoveries in medicine and beyond.
1011460-69-7 (4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine) Related Products
- 195062-59-0(4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane)
- 269410-09-5(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine)
- 248274-04-6((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine)
- 1218791-16-2(2-(Ethylaminomethyl)phenylboronic acid, pinacol ester)
- 850568-55-7([4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride)
- 380430-65-9(3-Aminomethylphenylboronic acid, pinacol ester hydrochloride)
- 138500-88-6(4-Aminomethylphenylboronic acid, pinacol ester)
- 1150271-47-8(2-(N-Methylaminomethyl)phenylboronic Acid Pinacol Ester)
- 129636-11-9(N,N-dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine)
- 303006-89-5(2,5-Dimethyl-1,4-phenylenediboronic acid, pinacol ester)